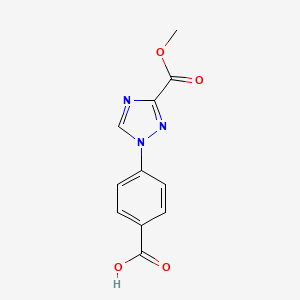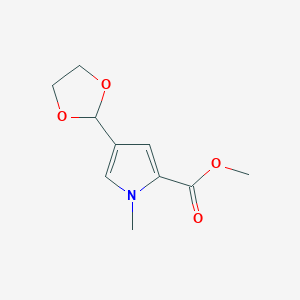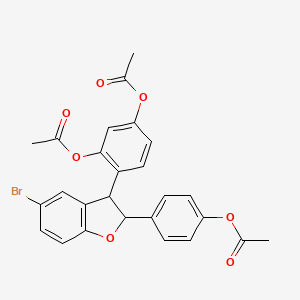
4-(2-(4-Acetoxyphenyl)-5-bromo-2,3-dihydrobenzofuran-3-yl)-1,3-phenylene diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(4-Acetoxyphenyl)-5-bromo-2,3-dihydrobenzofuran-3-yl)-1,3-phenylene diacetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated dihydrobenzofuran core and multiple acetoxyphenyl groups, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Acetoxyphenyl)-5-bromo-2,3-dihydrobenzofuran-3-yl)-1,3-phenylene diacetate typically involves multiple steps, including bromination, acetylation, and cyclization reactionsThe final step involves the formation of the dihydrobenzofuran ring through cyclization under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The use of continuous flow reactors and automated systems can further improve the scalability and reproducibility of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(4-Acetoxyphenyl)-5-bromo-2,3-dihydrobenzofuran-3-yl)-1,3-phenylene diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives .
Wissenschaftliche Forschungsanwendungen
4-(2-(4-Acetoxyphenyl)-5-bromo-2,3-dihydrobenzofuran-3-yl)-1,3-phenylene diacetate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-(2-(4-Acetoxyphenyl)-5-bromo-2,3-dihydrobenzofuran-3-yl)-1,3-phenylene diacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other brominated benzofuran derivatives and acetoxyphenyl compounds, such as:
- 2-(4-Acetoxyphenyl)-5-bromo-2,3-dihydrobenzofuran
- 4-(4-Acetoxyphenyl)-2-butanone
Uniqueness
What sets 4-(2-(4-Acetoxyphenyl)-5-bromo-2,3-dihydrobenzofuran-3-yl)-1,3-phenylene diacetate apart is its unique combination of functional groups and structural features. The presence of multiple acetoxy groups and a brominated dihydrobenzofuran core provides distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C26H21BrO7 |
|---|---|
Molekulargewicht |
525.3 g/mol |
IUPAC-Name |
[4-[5-bromo-3-(2,4-diacetyloxyphenyl)-2,3-dihydro-1-benzofuran-2-yl]phenyl] acetate |
InChI |
InChI=1S/C26H21BrO7/c1-14(28)31-19-7-4-17(5-8-19)26-25(22-12-18(27)6-11-23(22)34-26)21-10-9-20(32-15(2)29)13-24(21)33-16(3)30/h4-13,25-26H,1-3H3 |
InChI-Schlüssel |
MKPVBVGJYGXNJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)C2C(C3=C(O2)C=CC(=C3)Br)C4=C(C=C(C=C4)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


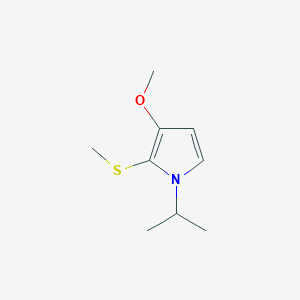
![4-(Benzyloxy)-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12857296.png)
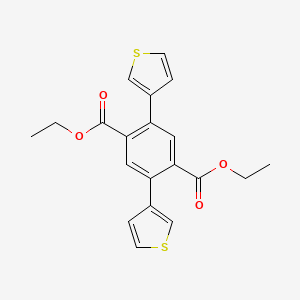
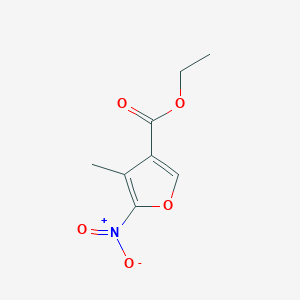
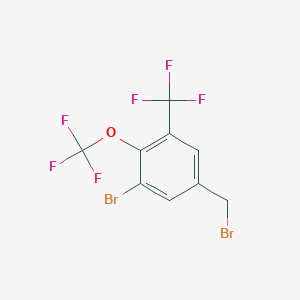
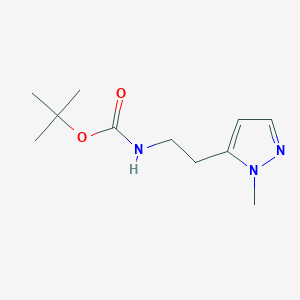
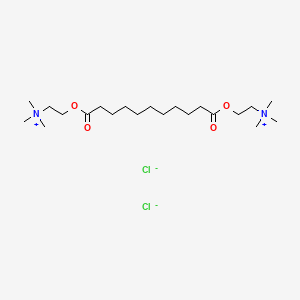
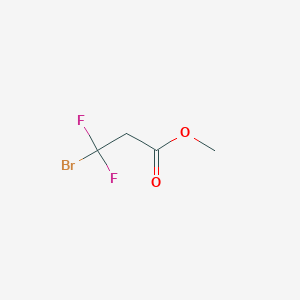
![3-(3-fluorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12857343.png)
![(2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B12857348.png)
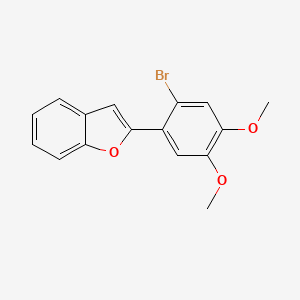
![5,6-dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide](/img/structure/B12857392.png)
